Bienvenue dans la boutique en ligne BenchChem!

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

TRPA1 Pain Ion Channel

This meta-substituted malonamide is the definitive tool for TRPA1 cross-species pharmacological profiling, with documented differential potency at human (IC50=330 nM) vs. rat (IC50=1,800 nM) channels. As the patented, preferred intermediate for synthesizing 2-arylmethylene-malonamide caspase activators and apoptosis inducers (WO2005037196A2), it ensures successful Knoevenagel condensation. Its validated antifungal and antiplasmodial activity further supports SAR-driven probe development. Using unvalidated ortho-substituted analogs (e.g., CAS 339096-41-2) risks experimental irreproducibility.

Molecular Formula C17H12F6N2O2
Molecular Weight 390.28 g/mol
CAS No. 402-21-1
Cat. No. B1297799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide
CAS402-21-1
Molecular FormulaC17H12F6N2O2
Molecular Weight390.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C17H12F6N2O2/c18-16(19,20)10-3-1-5-12(7-10)24-14(26)9-15(27)25-13-6-2-4-11(8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27)
InChIKeyPLYOBKOGKORFMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide (CAS 402-21-1): Scientific Baseline and Procurement Context


N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide (CAS 402-21-1), also named N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide, is a symmetrically substituted malonamide derivative with a molecular formula of C17H12F6N2O2 and a molecular weight of 390.28 g/mol . Its structure comprises a central malonamide core bearing two 3-trifluoromethylphenyl groups on the amide nitrogens, a substitution pattern that confers distinct physicochemical properties and biological target interactions compared to its structural analogs [1]. This compound is of interest in medicinal chemistry and chemical biology as both a direct bioactive agent and a versatile synthetic intermediate for constructing more elaborate pharmacophores.

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide (402-21-1): Why Substitution with Unvalidated Malonamide Analogs Is Scientifically Unjustified


Despite sharing a common malonamide scaffold, minor structural modifications in the aryl substitution pattern of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide result in pronounced differences in biological activity and synthetic utility. For instance, relocating the trifluoromethyl group from the meta (3-) to the ortho (2-) position yields the isomer CAS 339096-41-2, which exhibits a significantly altered electronic and steric environment . This positional isomerism impacts molecular recognition at biological targets such as TRPA1 channels and cytochrome P450 enzymes [1]. Moreover, the parent compound serves as a critical, patented intermediate for generating a library of potent caspase activators and apoptosis inducers, a role that cannot be fulfilled by analogs lacking its precise substitution pattern [2]. Therefore, replacing this compound with a structurally similar but uncharacterized analog introduces substantial risk of experimental failure and invalidates cross-study comparisons.

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide (402-21-1): Quantifiable Evidence of Differential Biological and Physicochemical Properties


TRPA1 Antagonist Potency: A Direct, Quantitative Comparison with a Reference Antagonist

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide demonstrates antagonism at the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key target in pain and inflammatory pathways. In a head-to-head assay, it exhibited an IC50 of 330 nM against human TRPA1 expressed in HEK293-TREx cells [1]. In contrast, the well-characterized reference TRPA1 antagonist A-967079 displays a more potent IC50 of 67 nM against the same human isoform under comparable conditions . This ~5-fold difference in potency provides a clear benchmark for selecting the appropriate tool compound based on the required concentration window for a given experiment. Furthermore, the compound shows markedly reduced potency at the rat TRPA1 ortholog (IC50 of 1,800 nM), highlighting a significant species selectivity difference compared to A-967079, which has an IC50 of 289 nM for the rat isoform [1].

TRPA1 Pain Ion Channel Antagonist

Positional Isomerism: Impact on Computed Physicochemical Descriptors and Biological Implications

The position of the trifluoromethyl substituent on the phenyl rings critically influences the compound's physicochemical profile. A direct comparison between the 3-CF3 isomer (target compound, CAS 402-21-1) and its 2-CF3 positional isomer (CAS 339096-41-2) reveals key differences in computed molecular descriptors relevant to drug-likeness and permeability . While both share the same molecular formula and exact mass, the 3-CF3 isomer possesses a higher number of rotatable bonds (8 vs. 4) and a different count of hydrogen bond acceptors (4 vs. 8), suggesting greater conformational flexibility but a potentially different hydrogen-bonding capacity . These differences can translate into divergent passive membrane permeability and target-binding kinetics, as evidenced by the distinct biological activities reported for this compound class [1].

Physicochemical Properties Isomer Comparison ADME Molecular Descriptors

Synthetic Intermediate Status: A Documented, Functional Differentiator

A key differentiator for N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is its documented role as the penultimate synthetic intermediate in the preparation of a patented class of 2-arylmethylene-malonamides, which are potent activators of caspases and inducers of apoptosis [1]. The patent (WO2005037196A2) explicitly describes a two-step procedure where reaction of 3-aminobenzotrifluoride with malonyl dichloride yields this compound as the intermediate [1]. This intermediate is then further derivatized via Knoevenagel condensation with various aromatic aldehydes to generate the final bioactive compounds [1]. In contrast, many closely related malonamide analogs are not validated for this specific synthetic role and may fail to undergo the same efficient derivatization due to differences in steric or electronic properties at the reactive methylene center.

Synthetic Intermediate Medicinal Chemistry Apoptosis Caspase Activator

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide (402-21-1): High-Value Application Scenarios Based on Quantitative Evidence


TRPA1 Channel Pharmacology: Species-Specific Antagonism Studies

Given its differential potency at human (IC50 = 330 nM) and rat (IC50 = 1,800 nM) TRPA1 channels [1], this compound is optimally employed in cross-species pharmacological profiling experiments. It serves as a valuable tool to dissect species-dependent responses in pain and inflammation models where TRPA1 plays a central role. Its moderate potency makes it suitable for studies where complete channel blockade is not desired, allowing for the investigation of partial antagonism effects.

Medicinal Chemistry: Synthesis of Caspase-Activating Apoptosis Inducers

This compound is the preferred starting material for any medicinal chemistry campaign aiming to synthesize the 2-arylmethylene-malonamide class of caspase activators and apoptosis inducers, as described in patent WO2005037196A2 [2]. Using the validated intermediate ensures the highest likelihood of successful Knoevenagel condensation with aryl aldehydes, a key step for generating potent anticancer agents that target drug-resistant cancer cells [2].

Chemical Biology: Antifungal and Antimalarial Probe Development

The compound has documented inhibitory activity against cilia formation by *Aspergillus niger* and shows antiparasitic activity against *Plasmodium falciparum* [3]. This profile positions it as a promising starting point for the development of novel antifungal and antimalarial chemical probes, particularly for researchers interested in exploring structure-activity relationships (SAR) around the malonamide scaffold in these disease areas [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.